Ssk1

Beschreibung

Eigenschaften

IUPAC Name |

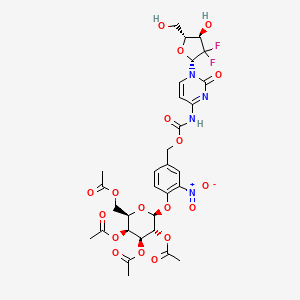

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQYTWCQXUJEML-XERWOCHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N4O18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ssk1 Signaling Pathway in Saccharomyces cerevisiae

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the budding yeast Saccharomyces cerevisiae, the ability to adapt to changes in extracellular osmolarity is crucial for survival. The High Osmolarity Glycerol (HOG) pathway is the primary signaling cascade responsible for orchestrating this adaptive response. A key branch of this pathway is initiated by a multi-step phosphorelay system involving the sensor histidine kinase Sln1, the phosphotransfer protein Ypd1, and the response regulator Ssk1. Under normal osmotic conditions, this phosphorelay maintains the HOG pathway in an inactive state. However, upon hyperosmotic shock, a rapid cessation of this phosphotransfer leads to the activation of this compound, which in turn triggers a downstream MAP kinase cascade, culminating in the production and accumulation of glycerol to counteract the osmotic imbalance. This guide provides a detailed technical overview of the this compound signaling pathway, including its core components, regulatory mechanisms, quantitative data, and key experimental protocols for its investigation.

The Core Signaling Pathway: Sln1-Ypd1-Ssk1 Phosphorelay

Under isotonic conditions, the transmembrane osmosensor Sln1 is autophosphorylated on a histidine residue. This phosphate group is then transferred to an aspartate residue on the receiver domain of Sln1 itself. Subsequently, the phosphate is relayed to a histidine residue on the phosphotransfer protein Ypd1. Finally, Ypd1 transfers the phosphate group to a specific aspartate residue (Asp554) within the receiver domain of this compound.[1][2] Phosphorylated this compound (this compound-P) is the inactive form of the protein.[1][3]

Upon exposure to hyperosmotic stress, the turgor pressure of the cell decreases, leading to the inactivation of Sln1's kinase activity.[4] This halts the phosphorelay, resulting in the rapid dephosphorylation of this compound. Unphosphorylated this compound is the active form and is capable of binding to and activating the downstream MAP kinase kinase kinases (MAPKKKs), Ssk2 and its homolog Ssk22.[2][5]

Figure 1: this compound Signaling Pathway in Response to Osmotic Stress.

Quantitative Data

The kinetics of the Sln1-Ypd1-Ssk1 phosphorelay have been characterized, providing insight into the efficiency and directionality of the signaling cascade.

| Reaction | Parameter | Value | Reference |

| Sln1-R1 | kfwd | 29 s-1 | [4][6] |

| Kd | 1.4 µM | [4][6] | |

| Ypd1 | kfwd | 160 s-1 | [6][7] |

| Ypd1 | kfwd | ~0.6 s-1 | [6] |

Table 1: Kinetic Parameters of the Sln1-Ypd1-Ssk1 Phosphorelay System. The forward rate constants (kfwd) and dissociation constants (Kd) for the phosphotransfer reactions. R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively. The significantly faster rate of phosphate transfer to this compound compared to Skn7 ensures the efficient inactivation of the HOG pathway under normal conditions.[6] Notably, the reverse phosphotransfer from this compound-R2~P to Ypd1 is not observed, indicating a highly favorable forward reaction.[6]

| Protein | Median Abundance (molecules/cell) | Reference |

| This compound | 1790 +/- 747 | [2] |

| Hog1 | Not explicitly found | |

| Ssk2 | Not explicitly found | |

| Pbs2 | Not explicitly found | |

| Ypd1 | Not explicitly found | |

| Sln1 | Not explicitly found |

Experimental Protocols

In Vitro Ssk2 Kinase Assay

This assay measures the kinase activity of Ssk2, which is activated by unphosphorylated this compound. A common substrate for Ssk2 is a catalytically inactive form of its downstream target, Pbs2.

Methodology:

-

Protein Purification:

-

Kinase Reaction:

-

Incubate purified GST-Ssk2 with purified this compound in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Add the substrate, GST-Pbs2(K389M), to the reaction mixture.

-

Initiate the kinase reaction by adding ATP, typically including a radiolabeled version such as [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detect the phosphorylated GST-Pbs2(K389M) by autoradiography.

-

Alternatively, if using non-radioactive ATP, detect phosphorylation using a phospho-specific antibody against Pbs2 if available, or by using a general phospho-serine/threonine antibody.

-

References

- 1. GST Fusion Protein Purification from Yeast | Dohlman Lab [med.unc.edu]

- 2. This compound | SGD [yeastgenome.org]

- 3. PXD005041 - Absolute quantification of yeast proteome - OmicsDI [omicsdi.org]

- 4. Effects of Osmolytes on the SLN1-YPD1-SSK1 Phosphorelay system from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Kinetic analysis of YPD1-dependent phosphotransfer reactions in the yeast osmoregulatory phosphorelay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. mdanderson.org [mdanderson.org]

The Role of Ssk1 in Fungal Oxidative Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of pathogenic fungi to counteract oxidative stress imposed by the host immune system is a critical determinant of their virulence. A key player in this adaptive response is the Ssk1 response regulator protein, a central component of the High-Osmolarity Glycerol (HOG) signaling pathway. This technical guide provides an in-depth examination of the role of this compound in the fungal oxidative stress response, with a primary focus on the opportunistic pathogen Candida albicans, and comparative insights from Cryptococcus neoformans and Aspergillus fumigatus. We will detail the molecular mechanisms of the this compound-mediated signaling cascade, present quantitative data on the phenotypic consequences of this compound disruption, provide detailed experimental protocols for studying this pathway, and visualize the core signaling and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study of fungal pathogenesis and the development of novel antifungal therapies.

The this compound Signaling Pathway in Oxidative Stress

In fungi, the this compound protein is a response regulator that functions as a key transducer of oxidative stress signals to the downstream Hog1 MAP kinase (MAPK) cascade.[1][2] While the HOG pathway is ancestrally associated with osmoadaptation in non-pathogenic yeasts like Saccharomyces cerevisiae, in many pathogenic fungi, its primary role has shifted towards mediating the response to oxidative and other stresses relevant to the host environment.[3][4]

Under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS) generated by host immune cells, a multi-step phosphorelay system is activated. While the precise upstream sensors of oxidative stress that signal to this compound are still being fully elucidated, the pathway culminates in the phosphorylation of the Hog1 MAPK.[5][6] In its unphosphorylated state, this compound is active and binds to the N-terminal regulatory domain of the Ssk2 (or SskA in A. fumigatus) MAP kinase kinase kinase (MAPKKK), leading to its activation.[7] Activated Ssk2 then phosphorylates and activates the Pbs2 MAP kinase kinase (MAPKK), which in turn phosphorylates and activates the Hog1 MAPK.[6]

Phosphorylated Hog1 translocates to the nucleus, where it regulates the expression of a battery of genes involved in stress adaptation, including those encoding antioxidant enzymes like catalases and superoxide dismutases.[8] In Candida albicans, the deletion of this compound abrogates the phosphorylation of Hog1 in response to oxidative stress, but not osmotic stress, highlighting the specialized role of this compound in this particular stress response.[1]

Below is a diagram illustrating the this compound-Hog1 signaling pathway in response to oxidative stress.

Quantitative Data on this compound Function

The deletion or mutation of the this compound gene in various fungal species leads to a quantifiable increase in sensitivity to oxidative stress. The following tables summarize key quantitative and qualitative findings from the literature.

| Table 1: Oxidative Stress Sensitivity of this compound Mutants | ||||

| Fungus | Mutant | Oxidant | Concentration | Phenotype |

| Candida albicans | This compoundΔ/ssk1Δ | Hydrogen Peroxide (H₂O₂) | 5 mM | Sensitive[1] |

| Menadione | 0.1 mM | Sensitive[1] | ||

| t-butyl hydroperoxide | 1.0 mM | Sensitive[1] | ||

| Potassium superoxide (KO₂) | 1.0 mM | Sensitive[1] | ||

| Cryptococcus neoformans | This compoundΔ | Hydrogen Peroxide (H₂O₂) | 2.0 mM | Hypersensitive[3] |

| 2.5 mM | Hypersensitive[3] | |||

| Aspergillus fumigatus | ΔsskA | Hydrogen Peroxide (H₂O₂) | Not specified | Reduced resistance[2] |

| Table 2: this compound-Dependent Gene Regulation in Candida albicans | ||

| Gene | Function | Regulation in this compoundΔ/ssk1Δ mutant (vs. Wild Type) |

| AHP1 | Alkyl hydroperoxide reductase | Up-regulated (>3-fold)[1] |

| HSP12 | Heat shock protein | Up-regulated (>3-fold)[1] |

| PYC2 | Pyruvate carboxylase | Up-regulated (>3-fold)[1] |

| GPH1 | Glycogen phosphorylase | Up-regulated (>3-fold)[1] |

| FLO1 | Cell surface flocculin | Up-regulated (>3-fold)[1] |

| MNN4-4 | Mannosyltransferase | Up-regulated (>3-fold)[1] |

| CHK1 | Histidine kinase | Up-regulated (>3-fold)[1] |

| ALS1 | Adhesin | Down-regulated[1] |

| Table 3: Hog1 Phosphorylation in Response to Oxidative Stress | ||

| Fungus | Strain | Hog1 Phosphorylation upon H₂O₂ Treatment |

| Candida albicans | Wild Type | Present[1] |

| This compoundΔ/ssk1Δ | Absent[1] | |

| Aspergillus fumigatus | Wild Type | Present[5] |

| ΔtcsB (upstream sensor mutant) | Present[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the fungal oxidative stress response.

Oxidative Stress Sensitivity Spot Assay

This protocol is used to qualitatively assess the sensitivity of fungal strains to various oxidizing agents.

Materials:

-

Yeast extract-Peptone-Dextrose (YPD) agar plates

-

YPD liquid medium

-

Sterile water or saline

-

Oxidizing agents (e.g., hydrogen peroxide, menadione)

-

Spectrophotometer

-

Microtiter plate (96-well)

-

Multichannel pipette

Procedure:

-

Culture Preparation: Grow fungal strains (wild type, this compoundΔ, and complemented strain) overnight in YPD liquid medium at 30°C with shaking.

-

Cell Density Adjustment: Measure the optical density (OD₆₀₀) of the overnight cultures. Dilute the cultures in fresh YPD medium to an OD₆₀₀ of 1.0.

-

Serial Dilutions: Prepare 10-fold serial dilutions of each culture (10⁻¹ to 10⁻⁴) in sterile water or saline in a 96-well microtiter plate.

-

Spotting: Spot 5 µL of each dilution onto YPD agar plates containing the desired concentration of the oxidizing agent. Also, spot onto a control YPD plate without any oxidant.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Analysis: Document the growth of the different strains by photography. Sensitivity is indicated by reduced growth of the mutant strain at a specific dilution compared to the wild-type and complemented strains.

Below is a workflow diagram for the oxidative stress sensitivity spot assay.

Western Blot Analysis of Hog1 Phosphorylation

This protocol is used to quantitatively or semi-quantitatively measure the phosphorylation status of the Hog1 MAPK.

Materials:

-

YPD liquid medium

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Glass beads

-

Bradford assay reagent

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (for total Hog1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Grow fungal cultures to mid-log phase and expose them to the desired concentration of the oxidizing agent for a specific time course (e.g., 0, 10, 30, 60 minutes).

-

Protein Extraction: Harvest cells by centrifugation, wash with ice-cold water, and resuspend in lysis buffer. Lyse the cells by bead beating.

-

Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using the Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated Hog1. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total Hog1 to serve as a loading control.

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of phosphorylated Hog1.

Co-Immunoprecipitation of this compound and Ssk2

This protocol is used to demonstrate the physical interaction between this compound and Ssk2.

Materials:

-

Fungal strains expressing tagged versions of this compound (e.g., Myc-tagged) and Ssk2 (e.g., HA-tagged)

-

Lysis buffer (as above)

-

Anti-tag antibody (e.g., anti-Myc) conjugated to magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents (as above)

-

Antibodies for detection (e.g., anti-HA and anti-Myc)

Procedure:

-

Protein Extraction: Prepare protein lysates from the tagged fungal strains as described for Western blotting.

-

Immunoprecipitation: Incubate the protein lysate with anti-Myc magnetic beads to capture Myc-Ssk1 and any interacting proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

-

Detection: Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-Ssk2. The input lysate should also be run as a control and probed with both anti-Myc and anti-HA antibodies.

This compound and Fungal Virulence

The crucial role of this compound in mediating the oxidative stress response has a direct impact on the virulence of pathogenic fungi. The ability to withstand the oxidative burst from host immune cells is a key virulence attribute. Studies have shown that this compoundΔ mutants of C. albicans are avirulent in a mouse model of disseminated candidiasis.[9] Similarly, in the insect model Galleria mellonella, fungal mutants with compromised oxidative stress responses often show attenuated virulence.[10] This makes the this compound-Hog1 pathway an attractive target for the development of novel antifungal drugs that could disarm the fungus and render it susceptible to host immune clearance.

Below is a diagram illustrating a typical workflow for a fungal virulence assay in an invertebrate model.

Conclusion

The this compound response regulator is a critical component of the oxidative stress response in many pathogenic fungi. Its role in activating the Hog1 MAPK pathway allows these organisms to adapt and survive in the hostile environment of the host. A thorough understanding of the molecular mechanisms of this compound signaling, as detailed in this guide, is essential for the development of novel therapeutic strategies that target this key virulence pathway. The experimental protocols and data presented here provide a framework for researchers to further investigate the intricacies of the fungal oxidative stress response and to identify and validate new antifungal drug targets.

References

- 1. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic functions of SscA on the asexual spore of the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. SAKrificing an Essential Stress-Sensing Pathway Improves Aspergillus fumigatus Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the sakA (Hog1) and tcsB (sln1) genes in the oxidant adaptation of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitogen activated protein kinases SakA(HOG1) and MpkC collaborate for Aspergillus fumigatus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Frontiers | Aspergillus fumigatus High Osmolarity Glycerol Mitogen Activated Protein Kinases SakA and MpkC Physically Interact During Osmotic and Cell Wall Stresses [frontiersin.org]

- 10. Galleria mellonella as a screening tool to study virulence factors of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Ssk1 Protein: A Core Component in Fungal Osmotic Stress Sensing and Signal Transduction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ability of fungal species to adapt to fluctuations in extracellular osmolarity is paramount for their survival and virulence. Central to this adaptive response is the High Osmolarity Glycerol (HOG) signaling pathway, a highly conserved mitogen-activated protein kinase (MAPK) cascade. The Ssk1 protein, a key response regulator, plays a pivotal role in the Sln1 branch of this pathway, acting as a critical molecular switch that translates osmotic stress signals into a downstream phosphorylation cascade. This technical guide provides a comprehensive overview of the this compound protein's function, its mechanism of action, and its interactions within the HOG pathway. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling network to facilitate a deeper understanding of this crucial stress-sensing component. This information is intended to support researchers in their investigation of fungal stress responses and to aid drug development professionals in identifying and characterizing novel antifungal targets.

Introduction to this compound and the HOG Pathway

In fungi, the HOG pathway is the primary signaling cascade responsible for mediating the cellular response to hyperosmotic stress. This pathway is essential for cell survival under high-salt or high-sugar conditions and is also implicated in other stress responses and developmental processes. The HOG pathway is functionally homologous to the p38 MAPK pathway in mammals.

The HOG pathway is activated through two major upstream branches: the Sln1 branch and the Sho1 branch. The Sln1 branch, a two-component phosphorelay system, is the primary focus of this guide due to the central role of the this compound protein. Under isotonic conditions, the transmembrane histidine kinase Sln1 is active and initiates a phosphorelay that ultimately leads to the phosphorylation and inactivation of this compound. Upon hyperosmotic shock, the turgor pressure on the cell membrane decreases, leading to the inactivation of Sln1. This terminates the phosphorelay, resulting in the accumulation of unphosphorylated, active this compound. Active this compound then binds to and activates the MAP kinase kinase kinases (MAPKKKs) Ssk2 and its homolog Ssk22, which in turn phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2 then phosphorylates and activates the MAPK Hog1, which translocates to the nucleus to regulate the expression of genes involved in glycerol synthesis and other adaptive responses.

This compound Protein Structure and Function

This compound is a cytoplasmic response regulator protein. In Saccharomyces cerevisiae, it is a 712-amino acid protein with a molecular weight of approximately 78.5 kDa. The protein consists of two main functional domains:

-

N-terminal coiled-coil domain: This region is involved in protein-protein interactions and is thought to play a role in the localization and regulation of this compound.

-

C-terminal receiver (REC) domain: This domain is characteristic of response regulator proteins and contains the conserved aspartate residue (Asp554 in S. cerevisiae) that is the site of phosphorylation. The phosphorylation state of this domain dictates the activity of this compound.

Under normal osmotic conditions, the REC domain of this compound is phosphorylated, which maintains the protein in an inactive conformation. This phosphorylation is mediated by the phosphorelay from Sln1 via the phosphotransferase Ypd1. Upon hyperosmotic stress, the absence of this phosphorylation event leads to a conformational change in the REC domain, exposing a binding site for the Ssk2/Ssk22 MAPKKKs.

The this compound Signaling Cascade: A Step-by-Step Mechanism

The activation of the this compound-dependent HOG pathway can be broken down into the following key steps:

-

Osmotic Stress Sensing by Sln1: Under isotonic conditions, the transmembrane protein Sln1 acts as a sensor and is autophosphorylated on a histidine residue.

-

Phosphorelay to Ypd1 and this compound: The phosphate group is then transferred from Sln1 to a histidine residue on the phosphotransferase protein Ypd1. Phosphorylated Ypd1 then transfers the phosphate to the conserved aspartate residue (Asp554) in the C-terminal receiver domain of this compound.[1]

-

Inactivation of this compound: Phosphorylated this compound is in an inactive state and cannot interact with its downstream target, Ssk2.

-

Inactivation of Sln1 under Hyperosmotic Stress: An increase in extracellular osmolarity leads to a decrease in turgor pressure, which is sensed by Sln1, causing its inactivation.

-

Accumulation of Unphosphorylated this compound: The inactivation of Sln1 halts the phosphorelay, leading to the rapid dephosphorylation of this compound by cellular phosphatases. The unphosphorylated form of this compound is the active form.

-

Activation of Ssk2/Ssk22: Unphosphorylated this compound binds to the N-terminal regulatory domain of the MAPKKKs Ssk2 and its homolog Ssk22.[2] This binding induces a conformational change in Ssk2/Ssk22, leading to their autophosphorylation and activation.

-

Downstream MAPK Cascade Activation: Activated Ssk2/Ssk22 then phosphorylate and activate the MAPKK Pbs2, which in turn phosphorylates and activates the MAPK Hog1.

-

Cellular Response: Activated Hog1 translocates to the nucleus and regulates the transcription of genes involved in glycerol production and other stress adaptation mechanisms.

Quantitative Data on this compound Function

Precise quantitative data is crucial for understanding the dynamics of the this compound signaling pathway. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Organism | Reference |

| Ssk2 Phosphorylation | |||

| Fold Increase upon Osmotic Stress | ~10-fold | Saccharomyces cerevisiae | [2] |

| Phosphorylated this compound Half-life | |||

| In the absence of Ypd1 | 13 ± 3 min | Saccharomyces cerevisiae | |

| In the presence of Ypd1 | 38 ± 4 hours | Saccharomyces cerevisiae |

Note: While extensive research has been conducted on the HOG pathway, precise quantitative data for certain parameters, such as the binding affinity (Kd) between this compound and Ssk2, and comprehensive fold-changes in this compound phosphorylation upon osmotic stress, are not consistently reported in the literature.

Experimental Protocols

The study of this compound function relies on a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for this compound-Ssk2 Interaction

The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.

Principle: The transcription factor GAL4 has two separable domains: a DNA-binding domain (DBD) and an activation domain (AD). When these two domains are brought into proximity, they can activate the transcription of a reporter gene. In the Y2H assay, this compound is fused to the DBD ("bait") and Ssk2 is fused to the AD ("prey"). If this compound and Ssk2 interact, the DBD and AD are brought together, leading to the expression of a reporter gene (e.g., lacZ or a selectable marker like HIS3).

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of this compound into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (DBD-Ssk1).

-

Clone the full-length coding sequence of SSK2 into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 activation domain (AD-Ssk2).

-

-

Yeast Transformation:

-

Co-transform the DBD-Ssk1 and AD-Ssk2 plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

-

As negative controls, co-transform yeast with DBD-Ssk1 and an empty AD vector, and an empty DBD vector with AD-Ssk2.

-

As a positive control, use provided control plasmids known to encode interacting proteins.

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

-

To assay for interaction, replica-plate the colonies from the SD/-Leu/-Trp plate onto a selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). Growth on this medium indicates an interaction.

-

For a more quantitative assay, perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The development of a blue color indicates a positive interaction.

-

In Vitro Kinase Assay for Ssk2 Activation by this compound

This assay directly measures the ability of this compound to activate the kinase activity of Ssk2.

Principle: Recombinant this compound and Ssk2 are purified. The kinase activity of Ssk2 is measured by its ability to phosphorylate a substrate, such as a kinase-dead version of Pbs2 (Pbs2-K389M), in the presence of radiolabeled ATP ([γ-³²P]ATP). The transfer of the radiolabeled phosphate to the substrate is then detected by autoradiography.

Detailed Protocol:

-

Protein Purification:

-

Express and purify recombinant this compound and Ssk2 from E. coli or yeast. Often, GST or His-tags are used for affinity purification.

-

Purify a kinase-dead mutant of Pbs2 (Pbs2-K389M) to serve as a specific substrate for Ssk2.

-

-

Kinase Reaction:

-

Set up the kinase reaction in a buffer containing HEPES, MgCl₂, DTT, and unlabeled ATP.

-

In a typical reaction, incubate a fixed amount of Ssk2 and Pbs2-K389M with or without this compound.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Pbs2-K389M.

-

Quantify the band intensities to determine the relative kinase activity of Ssk2 in the presence and absence of this compound.

-

Chromatin Immunoprecipitation (ChIP) Sequencing for Hog1 Targets

While this compound is a cytoplasmic protein, its ultimate downstream effector, Hog1, translocates to the nucleus to regulate gene expression. ChIP-seq can identify the genomic loci bound by Hog1, providing insights into the genes regulated by the this compound-dependent pathway.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to Hog1 is used to immunoprecipitate Hog1-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Detailed Protocol:

-

Cell Culture and Cross-linking:

-

Grow yeast cells to mid-log phase and treat with or without an osmotic stressor (e.g., 0.4 M NaCl).

-

Add formaldehyde to a final concentration of 1% and incubate to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest the cells and lyse them using mechanical disruption (e.g., bead beating) in the presence of protease inhibitors.

-

Isolate the chromatin fraction by centrifugation.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-Hog1 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-Hog1-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the yeast genome.

-

Use peak-calling algorithms to identify regions of the genome that are significantly enriched for Hog1 binding.

-

Annotate the peaks to identify the nearby genes, which are potential targets of Hog1 regulation.

-

Visualization of this compound Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex interactions and processes involved in this compound signaling. The following diagrams were generated using the Graphviz DOT language.

References

The Core Mechanism of Ssk1 Activation in Yeast Two-Component Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Ssk1 response regulator, a pivotal component of the High-Osmolarity Glycerol (HOG) pathway in yeast. We will dissect the molecular mechanisms governing its activation through a multi-step phosphorelay system, detail its role in initiating the downstream MAP kinase cascade, and provide quantitative data and key experimental protocols for its study. Understanding this system is crucial for research into fungal stress responses and for the development of novel antifungal therapeutics targeting these unique signaling pathways.

The Sln1-Ypd1-Ssk1 Phosphorelay System: A Four-Step Signaling Circuit

In Saccharomyces cerevisiae, the primary response to hyperosmotic stress is managed by the HOG pathway, which is activated by two independent upstream branches: the Sho1 branch and the Sln1 branch.[1][2] The Sln1 branch operates through a "two-component" phosphorelay system, a mechanism more complex than typical prokaryotic two-component systems, involving a four-step His-Asp-His-Asp phosphotransfer.[3][4] The core components of this relay are the sensor histidine kinase Sln1, the phosphotransfer intermediate protein Ypd1, and the response regulator this compound.[5][6]

Under Normal Osmotic Conditions (Pathway Inactive):

Under iso-osmotic or hypo-osmotic conditions, the transmembrane sensor Sln1 is active.[7] The process proceeds as follows:

-

Autophosphorylation of Sln1: The cytoplasmic histidine kinase domain of Sln1 autophosphorylates a specific histidine residue (His576).[6][8]

-

Intramolecular Phosphotransfer: The phosphoryl group is then transferred internally to an aspartate residue (Asp1144) within the receiver domain of Sln1 itself.[6][8]

-

Transfer to Ypd1: The phosphoryl group is subsequently transferred from Sln1 to a histidine residue (His64) on the phosphotransfer protein Ypd1.[5][6]

-

Inactivation of this compound: Phosphorylated Ypd1 (Ypd1~P) transfers the phosphate to a key aspartate residue (Asp554) in the receiver domain of this compound.[5][6] This phosphorylation keeps this compound in an inactive state, preventing it from interacting with downstream components and thereby suppressing the HOG pathway.[5][9]

Under High Osmolarity Conditions (Pathway Active):

Exposure to hyperosmotic stress inhibits the histidine kinase activity of Sln1.[3][5] This disruption halts the phosphorelay:

-

Sln1 Inactivation: High osmolarity is sensed by Sln1, suppressing its autophosphorylation activity.[10]

-

Cessation of Phosphotransfer: The halt in Sln1 activity stops the flow of phosphoryl groups through Ypd1 to this compound.

-

Accumulation of Unphosphorylated this compound: Due to the cessation of phosphorylation and the action of cellular phosphatases, this compound accumulates in its unphosphorylated form. This unphosphorylated state is the active form of this compound, which is now free to activate the downstream MAP kinase cascade.[3][5]

This compound-Mediated Activation of the HOG MAP Kinase Cascade

The accumulation of unphosphorylated, active this compound is the trigger for the HOG MAP kinase cascade. This compound directly interacts with and activates the MAP kinase kinase kinases (MAPKKKs) Ssk2 and its functionally redundant homolog Ssk22.[3][10]

The activation of Ssk2 by this compound is a two-step process:

-

Binding and Conformational Change: The C-terminal receiver domain of this compound binds to an N-terminal regulatory segment of Ssk2.[3] This interaction induces a conformational change in Ssk2, which relieves autoinhibition and exposes its latent kinase activity.[3] It is specifically the unphosphorylated form of this compound that binds and activates Ssk2.[3]

-

Autophosphorylation and Full Activation: The conformational change facilitates the intramolecular autophosphorylation of Ssk2 on a conserved threonine residue (Thr1460) in its activation loop.[3] This autophosphorylation event fully activates Ssk2 and makes its kinase activity independent of the continued presence of this compound.[3]

Once activated, Ssk2/Ssk22 phosphorylate and activate the MAP kinase kinase (MAPKK) Pbs2. Pbs2, in turn, phosphorylates and activates the final MAP kinase (MAPK) of the cascade, Hog1.[1][2] Activated Hog1 then translocates to the nucleus to regulate the transcriptional program necessary for cellular adaptation to osmotic stress.[2][10]

Quantitative Analysis of the Sln1-Ypd1-Ssk1 Phosphorelay

Kinetic analysis of the phosphotransfer reactions provides critical insights into the efficiency and directionality of the signaling pathway. Studies using rapid quench-flow techniques have elucidated key quantitative parameters of the yeast phosphorelay system.

| Reaction / Interaction | Parameter | Value | Reference |

| SLN1-R1 | Dissociation Constant (Kd) | 1.4 µM | [11] |

| SLN1-R1 | Max. Forward Rate Constant (kf) | 29 s-1 | [11] |

| YPD1~P + this compound-R2 → Products | Phosphotransfer Rate | 160 s-1 | [11] |

| YPD1~P + SKN7-R3 → Products | Phosphotransfer Rate | Significantly slower than to this compound-R2 | [11] |

| This compound-R2~P → this compound-R2 + Pi | Reverse Phosphotransfer to YPD1 | Not observed (irreversible) | [11] |

Note: R1, R2, and R3 refer to the receiver domains of Sln1, this compound, and Skn7, respectively.

The data indicate that the phosphotransfer from Ypd1 to this compound is a very rapid and essentially irreversible reaction, ensuring a unidirectional flow of the signal.[11] This kinetic profile is consistent with the biological function of maintaining this compound in a phosphorylated, inactive state under normal conditions.[11]

Key Experimental Methodologies

The elucidation of the this compound activation mechanism has relied on a combination of genetic, biochemical, and biophysical techniques. Below are protocols for key experiments.

In Vitro Phosphotransfer Assay

This assay is used to directly observe the transfer of a phosphoryl group between components of the phosphorelay system.

Methodology:

-

Protein Expression and Purification: Express and purify the recombinant proteins or their relevant domains (e.g., Sln1 receiver domain, Ypd1, this compound receiver domain) from E. coli.[12]

-

Phosphodonor Preparation: Incubate the initial kinase (e.g., the Sln1 kinase domain) with [γ-32P]ATP to generate the radiolabeled phosphodonor protein.[8][12] Alternatively, a heterologous system using acetyl phosphate and a bacterial kinase like CheY can be used to phosphorylate Ypd1 or the Sln1/Ssk1 receiver domains.[13]

-

Phosphotransfer Reaction: Initiate the reaction by mixing the 32P-labeled phosphodonor with the acceptor protein (e.g., mixing Sln1-R1

P with Ypd1, or Ypd1P with this compound-R2).[12] -

Time-Course Analysis: Stop the reaction at various time points by adding SDS-PAGE loading buffer (quenching).[12] For very rapid reactions (in the millisecond timeframe), a rapid quench-flow instrument is required.[12][14]

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the distribution of radioactivity among the protein bands over time using a phosphorimager to determine the rate of phosphotransfer.[12]

Yeast Two-Hybrid (Y2H) Analysis

The Y2H system is a powerful genetic method to test for direct physical interactions between two proteins, such as this compound and Ssk2.[3]

Methodology:

-

Plasmid Construction:

-

Bait Plasmid: Fuse the coding sequence of the first protein of interest (e.g., this compound) to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).

-

Prey Plasmid: Fuse the coding sequence of the second protein (e.g., Ssk2) to the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids. The reporter strain is typically auxotrophic for a specific nutrient (e.g., histidine) and has a reporter gene (e.g., HIS3, lacZ) downstream of a promoter recognized by the transcription factor's DBD.

-

Selection and Screening: Plate the transformed yeast on selective media.

-

First, plate on media lacking the amino acids corresponding to the plasmid markers (e.g., Trp, Leu) to select for cells that have taken up both plasmids.

-

Next, replica-plate the colonies onto highly selective media lacking the nutrient for which the reporter gene provides prototrophy (e.g., histidine).

-

-

Analysis: Growth on the highly selective media indicates that the bait and prey proteins are interacting. This interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene, allowing the cell to survive.[3]

Conclusion and Implications for Drug Development

The activation of this compound is a tightly regulated process, acting as a critical switch that translates environmental osmotic stress into a cellular response. Under basal conditions, a rapid and continuous phosphorelay ensures this compound remains phosphorylated and inactive. Upon stress, the immediate cessation of this relay leads to the accumulation of unphosphorylated, active this compound, which then triggers the HOG MAP kinase cascade.

The components of this two-component system are highly conserved in fungi but are absent in humans, making them attractive targets for the development of novel antifungal drugs.[7] Targeting the Sln1 sensor, the Ypd1 phosphotransfer protein, or the this compound response regulator could disrupt essential stress-response pathways, compromising fungal viability and virulence.[15] A detailed understanding of the this compound activation mechanism, supported by the quantitative and methodological data presented here, provides a robust framework for designing targeted screening assays and developing specific inhibitors against pathogenic fungi.

References

- 1. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Histidine kinase two-component response regulators this compound, Skn7 and Rim15 differentially control growth, developmental and volatile organic compounds emissions as stress responses in Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vcp.upf.edu [vcp.upf.edu]

- 6. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The two-component signal transduction system and its regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. Kinetic analysis of YPD1-dependent phosphotransfer reactions in the yeast osmoregulatory phosphorelay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic studies of the yeast His-Asp phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. my.biologic.net [my.biologic.net]

- 15. journals.asm.org [journals.asm.org]

Ssk1 Gene Regulation and Expression Analysis: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the regulation and expression of the Ssk1 gene, a critical component of the High Osmolarity Glycerol (HOG) signaling pathway in yeast. This document is intended for researchers, scientists, and drug development professionals interested in understanding the molecular mechanisms of stress response pathways.

Introduction to this compound and its Role in Osmoregulation

This compound, a response regulator protein, is a key player in the osmotic stress response in fungi, most notably in the model organism Saccharomyces cerevisiae. It functions as a crucial link in a "two-component" phosphorelay system that activates a downstream Mitogen-Activated Protein Kinase (MAPK) cascade, enabling cells to adapt to hyperosmotic environments.[1][2] Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state. However, upon osmotic shock, a decrease in turgor pressure inhibits the upstream histidine kinase Sln1, leading to the accumulation of unphosphorylated, active this compound.[1] This active form of this compound then triggers the HOG pathway, culminating in the production and accumulation of glycerol to restore osmotic balance.[1][2]

The this compound Signaling Pathway

The HOG pathway consists of two main branches that converge on the MAPKK Pbs2: the Sln1 branch and the Sho1 branch. This compound is the terminal component of the Sln1 branch, which is the primary sensor under modest osmotic stress.

The Sln1 branch operates through a multi-step phosphorelay. Under normal conditions, the transmembrane histidine kinase Sln1 autophosphorylates and transfers the phosphate group to the phosphotransfer protein Ypd1. Ypd1, in turn, phosphorylates the receiver domain of this compound, keeping it inactive.[1] When osmotic stress is detected, Sln1's kinase activity is inhibited, breaking the phosphorelay. This results in the accumulation of unphosphorylated this compound, which then binds to and activates the MAPKKKs Ssk2 and Ssk22.[3][4] These kinases then phosphorylate and activate the MAPKK Pbs2, which in turn activates the MAPK Hog1, leading to the cellular response.

Quantitative Analysis of this compound Expression and Regulation

Quantitative studies, primarily using mass spectrometry-based proteomics, have begun to shed light on the dynamics of this compound and the HOG pathway in response to osmotic stress. While much of the quantitative focus has been on the downstream kinase Hog1, data on this compound abundance and phosphorylation is emerging from global proteomic analyses.

Table 1: this compound Protein Abundance under Osmotic Stress

| Condition | Fold Change in this compound Abundance | Time Point | Data Source |

| 0.4 M NaCl | ~1.2 | 20 min | Proteomics DB[5] |

| 1 M Sorbitol | Not significantly changed | 5 min | Global Proteomics Study[6] |

Note: Data is compiled and representative of findings from large-scale proteomics studies. Absolute values may vary between experiments.

Table 2: this compound Phosphorylation Dynamics

| Phosphorylation Site | Relative Change upon Stress | Time Point | Method |

| Asp554 (putative) | Decrease | < 5 min | Phosphoproteomics[6] |

Note: Direct quantification of this compound phosphorylation is technically challenging due to the instability of the aspartyl-phosphate bond. The decrease is inferred from the functional activation of the pathway.

Key Experimental Protocols for this compound Analysis

A typical workflow for analyzing this compound regulation and expression involves a combination of molecular biology and proteomic techniques.

References

- 1. Response to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osmotic Stress Signaling and Osmoadaptation in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Activation of the yeast SSK2 MAP kinase kinase kinase by the this compound two-component response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global analysis of the yeast osmotic stress response by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The regulatory landscape of the yeast phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Mechanism of Ssk1: A Senescence-Specific Killing Compound

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of Ssk1, a novel senolytic agent. This compound is a prodrug designed to selectively eliminate senescent cells by leveraging their unique biochemical characteristics, offering a promising therapeutic strategy for age-related diseases.

Core Concept: Exploiting Senescent Cell Biology

Cellular senescence is a state of irreversible cell cycle arrest characterized by distinct phenotypic changes, including increased activity of the lysosomal enzyme senescence-associated β-galactosidase (SA-β-gal). This compound was developed as a prodrug that is specifically activated by the high levels of β-galactosidase activity within senescent cells.[1][2] This targeted activation mechanism ensures that the cytotoxic effects of the drug are localized to senescent cells, minimizing harm to healthy, non-senescent cells.[2][3]

Upon entering a senescent cell, this compound is cleaved by β-galactosidase, releasing the potent cytotoxic drug gemcitabine.[2][3] Gemcitabine, a nucleoside analog, then triggers a signaling cascade that culminates in the selective apoptosis of the senescent cell.[1][3]

This compound Signaling Pathway and Mechanism of Action

The mechanism of this compound-induced cell death involves the activation of the p38 MAPK signaling pathway.[1][2][3] Once gemcitabine is released within the senescent cell, it leads to the phosphorylation and activation of p38 MAPK and its upstream activators, MKK3/MKK6.[1] This activation of the p38 MAPK pathway is a critical step in initiating the apoptotic process. The process is also associated with the induction of mitochondrial DNA damage.[3] The key steps are outlined in the signaling pathway diagram below.

Caption: this compound activation and signaling pathway in senescent cells.

Quantitative Data Summary

This compound has demonstrated high selectivity and potency in eliminating senescent cells across various cell types and senescence inducers, while exhibiting minimal toxicity to non-senescent cells.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Senescence Inducer | This compound Concentration (µM) | Treatment Duration | Outcome |

| Mouse Embryonic Fibroblasts (MEFs) | Ionizing Radiation | 0.01 - 1 | 3 days | Selective elimination of senescent cells |

| MEFs | Oncogene (KrasG12V) | 0.01 - 1 | 3 days | Selective elimination of senescent cells |

| MEFs | Etoposide | 0.01 - 1 | 3 days | Selective elimination of senescent cells |

| Human Embryonic Fibroblasts (HEFs) | Various Stresses | Dose-dependent | 3 days | Selective clearance of senescent cells |

| Human Preadipocytes | Not specified | Not specified | Not specified | Selective killing of senescent cells |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Not specified | Selective killing of senescent cells |

Table 2: In Vivo Efficacy of this compound in Mice

| Mouse Model | This compound Dosage | Administration Schedule | Outcome |

| Bleomycin-induced lung injury | 0.5 mg/kg | Intraperitoneal injection, 2 days/week for 4 weeks | Elimination of senescent cells and decreased senescence markers in the lungs.[1][4] |

| Naturally aged (20-month-old) | 0.5 mg/kg | 3 days every 2 weeks for 8 weeks | Clearance of senescent cells in multiple tissues, reduced inflammation, and restored physical function.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Induction of Cellular Senescence

A standardized workflow is crucial for generating reliable and reproducible data on senolytic compounds.

Caption: Workflow for inducing and validating cellular senescence.

-

Replicative Senescence: Cells are serially passaged until they reach their Hayflick limit and cease to divide.

-

Stress-Induced Senescence:

-

Ionizing Radiation (IR): Plate cells at a sub-confluent density. The following day, expose them to a single dose of 10 Gy of γ-irradiation.

-

Oncogene-Induced Senescence (OIS): Transduce cells with a retrovirus or lentivirus expressing an oncogene, such as H-RasV12.

-

Drug-Induced Senescence: Treat cells with a sub-lethal dose of a DNA-damaging agent, such as etoposide or doxorubicin, for a specified period.

-

-

Senescence Validation: After the induction period (typically 7-10 days), confirm the senescent phenotype using markers like SA-β-gal staining and increased expression of p16INK4a or p21CIP1.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a hallmark assay for identifying senescent cells.

-

Fixation: Wash cell monolayers twice with PBS and fix with a 4% paraformaldehyde solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare the staining solution containing:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

-

Incubation: Incubate the cells with the staining solution at 37°C without CO2 for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plates from light.

-

Imaging: Acquire images using a bright-field microscope.

Cell Viability Assay

To determine the selective killing of senescent cells, cell viability is measured after this compound treatment.

-

Cell Plating: Plate both non-senescent (control) and senescent cells in 96-well plates.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 72 hours.

-

Viability Measurement: Use a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated controls to determine the percentage of cell viability.

Western Blotting

This technique is used to measure the levels of specific proteins, such as those in the p38 MAPK pathway.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total p38, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a significant advancement in the field of senolytics. Its innovative prodrug design, which leverages the high β-galactosidase activity in senescent cells, provides a highly selective and effective mechanism for their elimination. The data from in vitro and in vivo studies strongly support its potential as a therapeutic agent to combat age-related inflammation and functional decline. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other β-galactosidase-targeted senolytics.

References

- 1. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aging, Cell Senescence, the Pathogenesis and Targeted Therapies of Osteoarthritis [frontiersin.org]

A Technical Guide to the Activation of the Senolytic Prodrug SSK1 by Beta-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of beta-galactosidase (β-gal) in the activation of SSK1, a promising senolytic prodrug. Cellular senescence, a state of irreversible cell-cycle arrest, is implicated in a range of age-related diseases. Senolytics are a class of drugs that selectively eliminate these senescent cells. This compound leverages a key biomarker of senescence—increased lysosomal β-gal activity—to achieve targeted drug delivery and activation, thereby minimizing off-target effects.

Core Concept: Prodrug Activation and Selective Elimination

This compound is a senescence-specific killing compound designed as a prodrug of the potent cytotoxic agent gemcitabine. The core principle of its function lies in the targeted release of gemcitabine within senescent cells. This is achieved by masking the active drug with a galactose moiety, rendering it inert. The elevated levels of lysosomal β-gal in senescent cells cleave this galactose group, releasing the active gemcitabine and triggering apoptosis. This mechanism ensures that the cytotoxic effects are localized to the target senescent cells, sparing healthy, non-senescent cells.

Signaling Pathway of this compound Activation and Apoptosis Induction

The activation of this compound and its downstream effects can be visualized as a linear signaling pathway. Upon entering a senescent cell, the elevated lysosomal β-galactosidase enzymatically cleaves the galactose from the this compound molecule. The released active agent, gemcitabine, then initiates a signaling cascade that culminates in apoptosis. A key component of this downstream pathway is the activation of the p38 MAPK signaling pathway.

Quantitative Data on this compound Efficacy

The efficacy of this compound in selectively eliminating senescent cells has been quantified across various cell types and senescence inducers. The following tables summarize key findings from in vitro studies.

| Cell Type | Senescence Inducer | This compound Concentration for Selective Elimination | Reference |

| IMR90 (human lung fibroblast) | Doxorubicin | 0.01-1 µM | [1] |

| WI-38 (human lung fibroblast) | Replicative Senescence | 0.01-1 µM | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Doxorubicin | 0.1-1 µM | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | Doxorubicin | 0.1-1 µM | [1] |

| In Vivo Model | Treatment Regimen | Key Outcomes | Reference |

| Aged Mice (20-month-old) | 0.5 mg/kg; 3 days every 2 weeks for 8 weeks | Clearance of senescent cells, decreased senescence- and age-associated gene signatures, attenuated inflammation, restored physical function. | [1] |

| Lung-injured Mice | 0.5 mg/kg; two days every week for four weeks | Elimination of senescent cells, decreased senescence-associated markers. | [1] |

Experimental Protocols

This section details the methodologies for key experiments involved in the characterization of this compound activation and its effects.

In Vitro Senescence Induction and this compound Treatment

Objective: To induce senescence in cultured cells and assess the selective killing by this compound.

Protocol:

-

Cell Culture: Plate cells (e.g., IMR90 human fibroblasts) in appropriate growth medium.

-

Senescence Induction:

-

Doxorubicin-induced senescence: Treat sub-confluent cells with 250 nM doxorubicin for 24 hours.

-

Replicative senescence: Passage cells until they reach their Hayflick limit and cease to divide.

-

-

Wash and Recovery: After the induction period, wash the cells with PBS and replace with fresh growth medium. Allow the cells to recover and develop the senescent phenotype over 7-10 days.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in growth medium to the desired final concentrations (e.g., ranging from 0.01 µM to 1 µM).

-

Incubation: Replace the medium of both senescent and non-senescent (control) cells with the this compound-containing medium. Incubate for 3 days.

-

Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by crystal violet staining.

Beta-Galactosidase Activity Assay (in situ)

Objective: To confirm the increased β-galactosidase activity in senescent cells.

Protocol:

-

Fixation: Wash cells in a culture plate with PBS and fix with a 0.5% glutaraldehyde solution in PBS for 10-15 minutes at room temperature.

-

Washing: Rinse the cells twice with PBS.

-

Staining: Prepare the X-gal staining solution containing:

-

1 mg/mL X-gal

-

5 mM potassium ferricyanide

-

5 mM potassium ferrocyanide

-

2 mM MgCl2

-

in PBS at pH 6.0.

-

-

Incubation: Add the X-gal solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.

-

Visualization: Observe the cells under a microscope for the development of a blue color, indicative of β-galactosidase activity.

Western Blot for p38 MAPK Activation

Objective: To determine the activation of the p38 MAPK pathway following this compound treatment.

Protocol:

-

Cell Lysis: Treat senescent cells with this compound (e.g., 0.5 µM) for various time points (e.g., 12-72 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the senolytic activity of this compound.

Conclusion

The this compound prodrug represents a highly promising strategy in the development of senotherapeutics. By exploiting the elevated lysosomal β-galactosidase activity in senescent cells, this compound achieves a high degree of selectivity, leading to the targeted elimination of these cells. The subsequent activation of the p38 MAPK pathway and induction of apoptosis underscore the well-defined mechanism of action. The data presented in this guide highlight the potential of this compound to ameliorate age-related dysfunction and inflammation, paving the way for further investigation and potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. The accumulation of senescent cells in tissues contributes to a pro-inflammatory microenvironment through the senescence-associated secretory phenotype (SASP), driving the progression of numerous age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to mitigate age-related dysfunction and extend healthspan. This technical guide provides an in-depth overview of a novel senolytic prodrug, Senescence-Specific Killing Compound 1 (SSK1), detailing its mechanism of action, quantitative efficacy, and the experimental protocols required for its evaluation.

Core Concept: this compound as a Targeted Senolytic Prodrug

This compound is a rationally designed prodrug that capitalizes on a key biomarker of cellular senescence: increased lysosomal senescence-associated β-galactosidase (SA-β-gal) activity.[1] The core of this compound's design involves masking the cytotoxic agent, gemcitabine, with a galactose moiety. In the high SA-β-gal enzymatic environment of senescent cells, this galactose group is cleaved, releasing the active gemcitabine.[1] This targeted activation ensures the selective killing of senescent cells while sparing healthy, non-senescent cells, thereby minimizing off-target toxicity.[1]

Mechanism of Action

Once activated within senescent cells, the released gemcitabine induces apoptosis primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This targeted induction of apoptosis leads to the efficient clearance of senescent cells from tissues, thereby reducing the SASP-driven chronic inflammation and restoring tissue homeostasis.[2]

Signaling Pathway of this compound-Induced Apoptosis

References

Whitepaper: The Role of Ssk1 as a Key Modulator of the p38 MAPK Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cellular cascade crucial for responding to a multitude of environmental and cellular stresses, including osmotic shock, oxidative stress, and inflammatory cytokines. In lower eukaryotes, particularly fungi, the High Osmolarity Glycerol (HOG) pathway, a homolog of the mammalian p38 MAPK pathway, is essential for stress adaptation, virulence, and drug resistance. A critical upstream regulator of this pathway is the Ssk1 response regulator protein. This technical guide provides an in-depth examination of this compound, its structure, its mechanism of action, and its definitive effect on the p38/Hog1 MAPK signaling cascade. We will detail the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the signaling architecture to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to the p38 MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental three-tiered kinase cascades that transduce extracellular signals to intracellular targets, culminating in a specific cellular response.[1][2] These cascades are typically organized with a MAP Kinase Kinase Kinase (MAP3K or MAPKKK), a MAP Kinase Kinase (MAP2K or MAPKK), and a MAP Kinase (MAPK).[1][2]

The p38 MAPK pathway is one of the major MAPK signaling cassettes, primarily activated by stress stimuli such as UV radiation, heat shock, osmotic shock, and inflammatory cytokines.[3] Its activation is central to regulating cellular processes like apoptosis, cell differentiation, cell cycle control, and inflammation.[1][3] In mammals, there are four isoforms of p38 (α, β, γ, δ), which are activated via phosphorylation by the upstream MAPKKs, MKK3 and MKK6.[3] Once activated, p38 kinases phosphorylate a variety of substrates, including other kinases and transcription factors, to orchestrate a complex stress response.[3]

In fungi, the functional homolog of the p38 pathway is the HOG pathway, which is paramount for adaptation to hyperosmotic conditions.[4] The central MAPK in this pathway is Hog1. The activation of Hog1 is controlled by upstream signaling components, where the response regulator this compound plays a pivotal role.

This compound: A Two-Component Response Regulator

This compound is a key protein in the two-component signal transduction system, a common mechanism in lower eukaryotes for sensing and responding to environmental changes.[4][5] This system typically involves a sensor histidine kinase and a response regulator. This compound functions as this response regulator, transducing stress signals to activate the Hog1/p38 MAPK cascade.[6]

Under normal osmotic conditions, this compound is kept in an inactive, phosphorylated state.[5] Upon exposure to hypertonic stress, a phosphorelay system is inhibited, leading to the rapid dephosphorylation of this compound.[5][7] This dephosphorylated, active form of this compound is then able to interact with and activate the downstream MAPKKK of the HOG pathway.

The Molecular Mechanism: How this compound Activates the p38/Hog1 Pathway

The effect of this compound on the p38/Hog1 pathway is a well-defined mechanism of signal activation initiated by environmental stress.

-

Stress Sensing and this compound Dephosphorylation: In fungi like Saccharomyces cerevisiae and Candida albicans, the process begins when sensor histidine kinases (e.g., Sln1) detect changes in turgor pressure. This signal is relayed through a phosphotransfer protein (e.g., Ypd1), which controls the phosphorylation state of this compound. Under hyperosmotic stress, this phosphorelay is shut down, causing this compound to become dephosphorylated.[7]

-

Activation of the MAPKKK: Dephosphorylated this compound directly interacts with the N-terminal regulatory domain of the MAPKKKs Ssk2 or Ssk22. This interaction relieves autoinhibition and promotes the autophosphorylation and activation of the MAPKKK.

-

The Phosphorylation Cascade: The now-active Ssk2/Ssk22 phosphorylates the MAPKK, Pbs2. Pbs2, in turn, dually phosphorylates the TGY motif in the activation loop of the MAPK Hog1 (the p38 homolog), leading to its activation.[3]

-

Downstream Cellular Response: Activated Hog1 translocates to the nucleus to regulate the expression of stress-responsive genes, leading to the production of osmoprotectants like glycerol.

While this pathway is primarily associated with osmotic stress, studies in various fungi, including pathogenic species like Candida auris and Candida albicans, have demonstrated that this compound is also essential for activating Hog1 in response to oxidative stress (e.g., from H₂O₂) and certain antifungal drugs.[4][6]

Visualizing the this compound-p38/Hog1 Signaling Pathway

Caption: this compound-mediated activation of the Hog1/p38 MAPK pathway.

Quantitative Data on this compound's Regulatory Role

The functional importance of this compound is underscored by quantitative data from various studies. Deletion or mutation of the this compound gene leads to measurable defects in stress response and pathway activation.

| Organism | Condition / Stressor | Measurement | Result in this compoundΔ Mutant | Reference |

| Candida auris | Caspofungin (CAS) Treatment | Activated Hog1 Phosphorylation (Hog1-P) | ~3-fold reduction in Hog1-P levels compared to parental strain. | [6] |

| Candida auris | Amphotericin B (AMB) Treatment | Activated Hog1 Phosphorylation (Hog1-P) | ~3-fold reduction in Hog1-P levels compared to parental strain. | [6] |

| Candida albicans | Hydrogen Peroxide (H₂O₂) | Hog1 Phosphorylation | No phosphorylation of Hog1p was observed. | [4] |

| Candida albicans | High NaCl Concentration | Hog1 Phosphorylation | Hog1p phosphorylation still occurred, indicating an this compound-independent mechanism for osmotic stress in this organism. | [4] |

| Candida lusitaniae | Fenpiclonil and Iprodione (Fungicides) | Fungal Growth / Resistance | Mutants exhibited resistance to the compounds. | [8] |

| Arthrobotrys oligospora | Oxidants and Osmotic Salts | Fungal Growth / Tolerance | Deletion of Aothis compound caused significant defects in tolerance. | [5] |

These data clearly demonstrate that this compound is essential for the activation of the Hog1 pathway under specific stress conditions, particularly in response to certain antifungal agents and oxidative stress.

Key Experimental Protocols

Investigating the this compound-p38/Hog1 pathway involves a combination of genetic, biochemical, and cell biology techniques.

Western Blotting for Hog1/p38 Phosphorylation

This is the most direct method to assess the activation state of the MAPK.

-

Cell Culture and Stress Induction: Grow fungal or other eukaryotic cells to the mid-logarithmic phase. Induce stress by adding a specific agent (e.g., NaCl for osmotic stress, H₂O₂ for oxidative stress, or an antifungal drug) for a defined period (e.g., 10-60 minutes).

-

Protein Extraction: Harvest cells rapidly and prepare whole-cell extracts. A common method is trichloroacetic acid (TCA) precipitation to quickly denature proteins and inhibit phosphatase/protease activity.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of Hog1/p38 (e.g., anti-phospho-p38 [TGY]).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Re-probe the same membrane with an antibody against total Hog1/p38 or a housekeeping protein (e.g., actin) to confirm equal protein loading.

Gene Deletion and Phenotypic Analysis

Creating knockout mutants is fundamental to understanding gene function.

-

Constructing a Deletion Cassette: Amplify a selectable marker gene (e.g., an antibiotic resistance gene) via PCR with flanking sequences homologous to the regions immediately upstream and downstream of the this compound gene.

-

Transformation: Introduce the deletion cassette into the wild-type cells using a suitable transformation protocol (e.g., electroporation or lithium acetate method).

-

Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the cassette and deletion of the this compound gene by diagnostic PCR and/or Southern blotting.

-

Phenotypic Spot Assay:

-

Grow wild-type, this compoundΔ mutant, and complemented strains in liquid media.

-

Perform serial dilutions of the cell cultures.

-

Spot equal volumes of each dilution onto agar plates containing various stressors (e.g., high concentrations of sorbitol, NaCl, H₂O₂, caspofungin).

-

Incubate the plates and compare the growth of the mutant strain to the wild-type to assess sensitivity or resistance.

-

Visualizing an Experimental Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Candida albicans Response Regulator Gene this compound Regulates a Subset of Genes Whose Functions Are Associated with Cell Wall Biosynthesis and Adaptation to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]